

in vivo efficacy of "5-bromo-1-(2-methoxyphenyl)-1H-tetrazole" derivatives

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Compound of Interest

Compound Name:

5-bromo-1-(2-methoxyphenyl)-1Htetrazole

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Comparative Efficacy of Tetrazole Derivatives in Preclinical Models

A guide for researchers and drug development professionals on the in vivo performance of various tetrazole-based compounds across different therapeutic areas. This document provides a comparative analysis of their efficacy, supported by experimental data and detailed methodologies.

The tetrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of pharmacological activities.[1][2][3][4] This guide synthesizes preclinical in vivo data for several classes of tetrazole derivatives, offering a comparative perspective on their potential as therapeutic agents. The focus is on their anti-inflammatory, anti-diabetic, and anti-arrhythmic properties, areas where these compounds have shown significant promise.

Anti-Inflammatory Activity

A notable area of investigation for tetrazole derivatives is their anti-inflammatory potential, often linked to the inhibition of cyclooxygenase (COX) enzymes.

Comparative Efficacy of Tetrazole Derivatives in Inflammation Models



Compound Class	Animal Model	Key Efficacy Parameter	Results	Reference Compound
Tetrazole-bearing N-glycosides	Carrageenan- induced rat paw edema	Paw edema inhibition	Potent anti- inflammatory activity	Diclofenac sodium[5]
Pyrazole- substituted tetrazoles	Carrageenan- induced rat paw edema	Edema inhibition (51-96%)	Comparable or higher activity	Celecoxib[6]
3-(1-substituted phenyl -1H – tetrazole -5-yl) pyridine derivatives	Carrageenan- induced paw edema	22–70% protection against edema	-	Diclofenac sodium[7]
Novel tetrazole and cyanamide derivatives	Carrageenan- induced rat paw edema	Potent analgesic and anti- inflammatory activities	Surpassed effectiveness	Celecoxib[6]

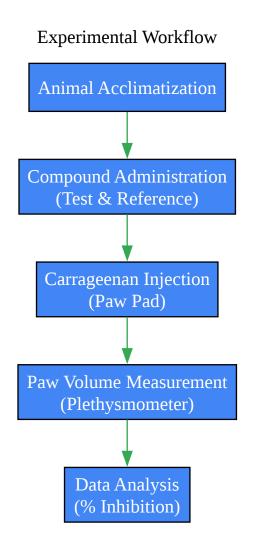
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This widely used model assesses the acute anti-inflammatory activity of compounds.

- Animal Model: Male Wistar rats (or other suitable strain) are used.
- Induction of Inflammation: A subcutaneous injection of a 1% carrageenan solution is administered into the sub-plantar region of the rat's hind paw.
- Test Compound Administration: The tetrazole derivatives and a reference drug (e.g., Diclofenac sodium or Celecoxib) are typically administered orally or intraperitoneally at a specified dose, usually one hour before carrageenan injection.
- Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).



 Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group that received only the vehicle.



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Caption: Workflow for the carrageenan-induced paw edema model.

Antidiabetic Activity

Certain tetrazole derivatives have been investigated for their potential to lower blood glucose and lipid levels, showing promise as treatments for type 2 diabetes.



Comparative Efficacy of Tetrazole Derivatives in

Diabetes Models

Compound Class	Animal Model	Key Efficacy Parameter	Results	Reference Compound
5-(4- alkoxyphenyl- alkyl)-1H- tetrazole derivatives	KKAy mice and Wistar fatty rats	Glucose lowering activity (ED25)	Compound 105 was 72 times more active	Pioglitazone hydrochloride[5]
Tetrazole-bearing N-glycosides	Mice Oral Glucose Tolerance Test (OGTT)	Inhibition of blood glucose levels	Compounds 103 (73.9%) and 104 (77.0%) were more potent	Dapagliflozin (68.3%)[5]
5-(4- alkoxyphenylalky l)-1H-tetrazoles with an oxazole group	KKAy mice and Wistar fatty rats	Potent glucose and lipid lowering activities	Strong glucose lowering (ED25 = 0.0873 mg·kg-1·d-1) and lipid lowering effects (ED25 = 0.0277 mg·kg-1·d-1)	Not specified[8]

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

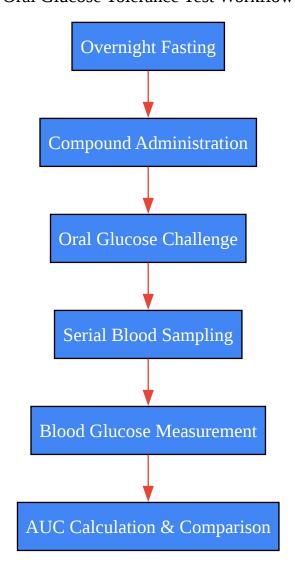
The OGTT is a standard procedure to assess the effect of a compound on glucose metabolism.

- Animal Model: Mice are fasted overnight.
- Compound Administration: The test tetrazole derivative or a reference drug (e.g., Dapagliflozin) is administered orally.
- Glucose Challenge: After a set period (e.g., 30 minutes), a glucose solution is administered orally to the mice.



- Blood Sampling: Blood samples are collected from the tail vein at different time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge.
- Glucose Measurement: Blood glucose levels are measured using a glucometer.
- Data Analysis: The area under the curve (AUC) for blood glucose levels is calculated and compared between the treated and control groups.

Oral Glucose Tolerance Test Workflow



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Caption: Workflow for the Oral Glucose Tolerance Test (OGTT).



Anti-arrhythmic Activity

A novel class of tetrazole derivatives has been identified as blockers of the Kv1.5 potassium channel, which is a promising target for the treatment of atrial fibrillation.

Comparative Efficacy of Tetrazole Derivatives as Kv1.5 Blockers

Compound	Animal Model	Key Efficacy Parameter	Results
2f and 2j	Swine	Right atrial Effective Refractory Period (ERP)	Increased by about 40% without affecting ventricular ERP[9][10] [11]
Compounds with a cyclopropyl ring	Swine	Atrial ERP prolongation and hemodynamic side effects	Better profiles with fewer hemodynamic side effects[10]

Experimental Protocol: In Vivo Electrophysiology in Swine

This protocol is used to assess the effects of compounds on cardiac electrophysiology.

- Animal Model: Miniature swine are anesthetized and instrumented for electrophysiological recordings.
- Catheter Placement: Catheters with electrodes are placed in the right atrium and right ventricle to pace the heart and record intracardiac electrograms.
- Baseline Measurements: Baseline electrophysiological parameters, including the atrial and ventricular effective refractory periods (ERP), are measured.
- Compound Infusion: The test compound is infused intravenously at different doses.



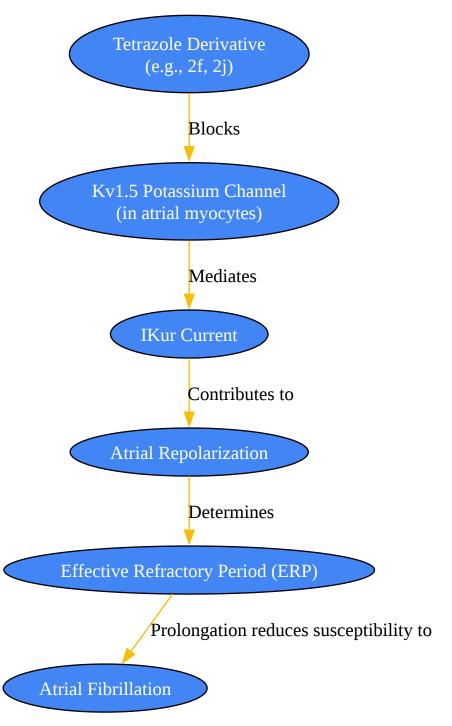




- Post-Infusion Measurements: Electrophysiological parameters are remeasured during and after the infusion of the compound.
- Data Analysis: Changes in ERP and other parameters are analyzed to determine the compound's effect on cardiac electrophysiology.



Signaling Pathway of Kv1.5 Blockers



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